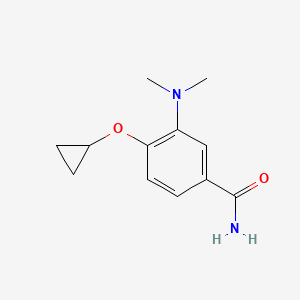
4-Cyclopropoxy-3-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-(dimethylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are known for their wide range of applications in various fields, including medicine, industry, and research .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-(dimethylamino)benzamide typically involves the condensation of 4-cyclopropoxybenzoic acid with dimethylamine. This reaction can be carried out under various conditions, including the use of catalysts and solvents to improve yield and efficiency . One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and efficient, providing high yields and a simple procedure.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the amide group.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Industry: It is used in the production of various industrial products, including plastics and rubber.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. While detailed studies on this compound are limited, benzamide derivatives are known to interact with various enzymes and receptors in the body. For example, they can inhibit certain enzymes involved in inflammation or cancer progression . The exact pathways and molecular targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-(dimethylamino)benzamide can be compared with other benzamide derivatives, such as:
4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations.
3-Cyclopropoxy-4-(dimethylamino)benzamide: A similar compound with slight structural differences, leading to variations in its chemical properties and applications.
2,3-Dimethoxybenzamide: Studied for its antioxidant and antibacterial activities.
These compounds share a common benzamide structure but differ in their substituents, leading to unique properties and applications.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)10-7-8(12(13)15)3-6-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
ILEXNUXJDIMEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















